molecular formula C9H8O5 B1625021 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy- CAS No. 7168-93-6

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-

Cat. No. B1625021
CAS RN: 7168-93-6
M. Wt: 196.16 g/mol
InChI Key: KISJQBUVHAHZFD-UHFFFAOYSA-N
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Description

“1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” is an organic compound. It is also known by other names such as Piperonylic acid, Benzoic acid, 3,4- (methylenedioxy)-, Heliotropic acid, Protocatechuic acid methylene ether, and 3,4-Methylenedioxybenzoic acid . Its molecular formula is C8H6O4 .


Molecular Structure Analysis

The molecular structure of “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” can be represented by the InChI string: InChI=1S/C8H6O4/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2,(H,9,10) . This structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The compound “1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-” has a molecular weight of 166.1308 . It is available in powder form and has a melting point of 229-231 °C (lit.) .

Mechanism of Action

Target of Action

Similar compounds have been evaluated for their antiproliferative activity against various cancer cells , suggesting potential targets within these cell types.

Mode of Action

It’s known that benzodioxole derivatives can interact with the α-amylase enzyme . This interaction could potentially alter the enzyme’s activity, leading to changes in cellular processes.

Biochemical Pathways

Given the compound’s potential interaction with α-amylase , it may influence carbohydrate metabolism.

Result of Action

Similar compounds have shown good selectivity between cancer cells and normal cells , suggesting potential cytotoxic effects on cancer cells.

properties

IUPAC Name

6-methoxy-1,3-benzodioxole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-12-6-3-8-7(13-4-14-8)2-5(6)9(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISJQBUVHAHZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C(=O)O)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453422
Record name 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-

CAS RN

7168-93-6
Record name 1,3-Benzodioxole-5-carboxylic acid, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 6-methoxy-1,3-benzodioxole-5-carboxylate (3 g, 14 mmol), prepared as in Example 1, 20% sodium hydroxide (50 mL) and ethanol (25 mL) was heated 1 hour at reflux and then diluted with water, washed with diethyl ether (2×), treated with concentrated hydrochloric acid and cooled in an ice-bath. The solids were collected, washed with water (2×) and dried under vacuum at 70° C. to give 6-methoxy-1,3-benzodioxole-5-carboxylic acid (2.3 g, 12 mmol), m.p. 151° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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